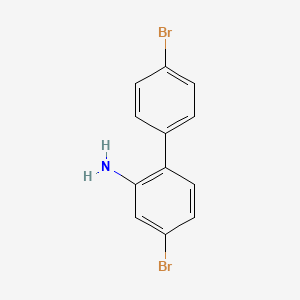

5-Bromo-2-(4-bromophenyl)aniline

Descripción

5-Bromo-2-(4-bromophenyl)aniline is a di-substituted aniline derivative featuring bromine atoms at the 5-position of the aniline ring and the para-position of the attached phenyl group. This compound serves as a critical intermediate in organic synthesis, particularly in constructing heterocyclic frameworks like benzimidazoles . Its synthesis involves the reaction of 4-bromobenzaldehyde with 4-bromobenzene-1,2-diamine under mild conditions, highlighting its role as a precursor for functionalized aromatic systems . The dual bromine substituents enhance its utility in cross-coupling reactions, enabling further derivatization in pharmaceuticals and materials science.

Propiedades

Fórmula molecular |

C12H9Br2N |

|---|---|

Peso molecular |

327.01 g/mol |

Nombre IUPAC |

5-bromo-2-(4-bromophenyl)aniline |

InChI |

InChI=1S/C12H9Br2N/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H,15H2 |

Clave InChI |

HLTBLXGLNPWUII-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)N)Br |

SMILES canónico |

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)N)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Halogen-Substituted Anilines

Halogenated anilines are widely employed in medicinal and materials chemistry due to their electronic and steric effects. Key examples include:

Key Observations :

- Electronic Effects : Bromine and iodine in 5-Bromo-4-iodo-2-methylaniline facilitate π-stacking and hydrogen bonding, critical for solid-state fluorescence . In contrast, the trifluoromethyl group in 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline introduces strong electron-withdrawing effects, favoring nucleophilic aromatic substitution .

- Biological Relevance : The piperazine substituent in 5-Bromo-2-(4-methylpiperazin-1-yl)aniline enhances solubility and target binding in protein degradation applications .

Anilines with Bulky Aromatic Substituents

Bulky groups influence steric hindrance and solubility:

Key Observations :

- Steric Effects : The naphthyloxy group in 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline may hinder reactivity at the aniline nitrogen but extends π-conjugation for OLED applications .

- Synthetic Flexibility : 4-Bromo-2-phenylaniline’s single bromine allows selective functionalization, unlike the dual bromines in 5-Bromo-2-(4-bromophenyl)aniline .

Vinyl- and Sulfur-Containing Anilines

Substituents like vinyl or sulfur alter reactivity and electronic profiles:

Key Observations :

Fluorinated Aniline Derivatives

Fluorine substituents modulate electronic properties and bioavailability:

Key Observations :

- Electron-Withdrawing Effects : Fluorine and trifluoromethoxy groups in these compounds enhance resistance to oxidation and improve binding affinity in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.